Amtolmetin guacil (CAS 87344-06-7) is a non-acidic prodrug of tolmetin (CAS 26171-23-3), a non-steroidal anti-inflammatory drug (NSAID). [] It was synthesized to retain the anti-inflammatory properties of tolmetin while minimizing gastrointestinal side effects. [] Amtolmetin guacil is classified as a nitric oxide-donating NSAID (CINOD) due to its ability to selectively increase nitric oxide (NO) production in the gastric mucosa. [, , ]
Amtolmetin guacil is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used for the treatment of pain and inflammation. It is particularly noted for its improved gastrointestinal tolerability compared to other NSAIDs, making it a preferred option for patients with a history of gastric issues. The compound is derived from tolmetin, another NSAID, and features a unique molecular structure that enhances its pharmacological properties.
Amtolmetin guacil was developed in the late 1990s and has been subject to various studies assessing its efficacy and safety profile. It is synthesized through several chemical processes involving tolmetin and guaiacol derivatives. The compound has been the focus of research due to its favorable tolerability and effectiveness in managing pain without significant gastrointestinal side effects, as highlighted in clinical trials comparing it to traditional NSAIDs like diclofenac and ibuprofen .
Amtolmetin guacil falls under the category of nonsteroidal anti-inflammatory drugs and is classified as an analgesic and anti-inflammatory agent. Its mechanism of action involves inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins—compounds that mediate inflammation and pain responses.
The synthesis of amtolmetin guacil involves several key steps:
The synthetic route is characterized by high yield rates and purity, making it efficient for pharmaceutical applications. Reaction conditions are carefully controlled, including temperature and pressure, to optimize product formation while minimizing by-products.
The molecular formula of amtolmetin guacil is CHNO, with a molecular weight of approximately 314.34 g/mol. The structure features a pyrrole ring, which is significant for its biological activity.
Amtolmetin guacil undergoes various chemical reactions during its synthesis and in stability studies:
Stability-indicating methods such as high-performance thin-layer chromatography (HPTLC) have been developed to analyze these reactions quantitatively, ensuring quality control during pharmaceutical formulation .
Amtolmetin guacil exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Clinical studies have demonstrated that patients using amtolmetin guacil experience fewer gastrointestinal side effects compared to those on traditional NSAIDs, indicating a more favorable safety profile . The odds ratio for adverse effects when compared to other NSAIDs was significantly lower, suggesting enhanced tolerability.
Amtolmetin guacil is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2